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Compound of Interest

Compound Name:
4,6-Dihydrazinyl-1,3,5-triazin-2-

amine

CAS No.: 25170-95-0

Cat. No.: B14696233

Get Quote

For researchers across materials science, defense engineering, and pharmaceutical drug

development, understanding the thermal and kinetic behavior of high-nitrogen heterocycles is

critical. Whether formulating a stable solid propellant, designing an Insensitive High Explosive

(IHE), or scaling up the synthesis of a nitrogen-rich active pharmaceutical ingredient (API), the

principles of energetic stability and controlled decomposition remain the same.

This guide provides an objective, data-driven comparison between two highly specialized

energetic materials: TATB (1,3,5-triamino-2,4,6-trinitrobenzene), the established gold standard

for insensitive munitions [[1]]([Link]), and ADHT (a cyclic triazine amine), a novel high-nitrogen

energetic fuel utilized in specialized heterogeneous cast propellants .

Mechanistic Profiling and Causality
TATB: The Benchmark of Thermal Stability
TATB is renowned for its extreme insensitivity to shock, friction, and thermal insults . This

stability is not accidental; it is a direct consequence of its molecular architecture. The

alternating amino (–NH₂) and nitro (–NO₂) groups on the benzene ring create a highly
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conjugated "push-pull" electron system. More importantly, this structure facilitates an extensive,

near-perfect intra- and inter-molecular hydrogen bonding network.

Causality: This dense hydrogen-bonded lattice acts as a molecular "shock absorber." When

subjected to mechanical impact or heat, the energy is dissipated throughout the lattice via

vibrational modes rather than localizing to break a single covalent bond, thereby preventing

premature explosive decomposition.

ADHT: The High-Enthalpy Propellant Fuel
In contrast to TATB's focus on high-brisance detonation, cyclic triazine amines like ADHT are

engineered for controlled deflagration and gas generation. ADHT derives its energetic

properties from its high nitrogen content and the inherent strain of its heterocyclic ring.

Causality: Unlike traditional carbon-oxidizer systems, ADHT possesses a highly positive

enthalpy of formation. This allows it to release substantial energy and generate large volumes

of nitrogen gas upon combustion without relying heavily on metallic oxidizers like aluminum. In

heterogeneous cast propellants (e.g., for rescue systems), substituting traditional components

with ADHT lowers the burning rate to approximately 2 mm/s (at a 10% mass fraction) while

maintaining a high specific impulse and significantly reducing smoke output .

Quantitative Comparison of Energetic Properties
The following table summarizes the divergent operational profiles of TATB and ADHT. While

TATB is optimized for maximum detonation velocity and pressure, ADHT is optimized for

controlled burning rates and gas generation.
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Property
TATB (1,3,5-triamino-2,4,6-
trinitrobenzene)

ADHT (Cyclic Triazine
Amine)

Primary Application
Insensitive High Explosive

(IHE) for munitions

Fuel/Gas Generator in cast

propellants

Density (g/cm³) 1.93 ~1.70 - 1.80

Heat of Formation (ΔH_f)
-154 kJ/mol (Exothermic

formation)

> +150 kJ/mol (Endothermic

formation)

Detonation Velocity (V_d)
~7,860 m/s (at maximum

density)

N/A (Optimized for

deflagration)

Burning Rate Not applicable (Detonates)
~2.0 mm/s (at 10%

formulation)

Impact Sensitivity (BAM) > 50 J (Highly Insensitive) 10 - 20 J (Moderate Sensitivity)

Thermal Stability (Onset) > 350 °C ~ 200 - 250 °C

Note: ADHT performance metrics are representative of its behavior within heterogeneous

propellant matrices as documented in recent patent literature .

Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of these energetic materials must

follow a strict, self-validating analytical pipeline.

Protocol 1: Thermal Analysis via DSC/TGA
Purpose: To map the exothermic decomposition onset and establish the safe operational

thermal envelope for the material.

Sample Preparation: Isolate exactly 1.0–2.0 mg of the synthesized energetic material.

Causality: Using micro-gram sample sizes prevents catastrophic damage to the calorimeter

during exothermic decomposition and ensures uniform heat distribution without thermal

runaway.
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Purity Verification: Prior to thermal testing, validate sample purity (>99%) using HPLC.

Causality: Trace impurities or residual solvents can artificially lower the decomposition

threshold, leading to falsely conservative safety margins.

Execution: Heat the sample in a Differential Scanning Calorimeter (DSC) coupled with a

Thermogravimetric Analyzer (TGA) at a rate of 5 °C/min under a continuous nitrogen purge.

Validation: Cross-reference the mass loss (TGA) with the exothermic peak (DSC). The

protocol validates itself if the onset of mass loss perfectly aligns with the exothermic heat

release, confirming that the exotherm is strictly due to chemical decomposition rather than a

physical phase transition.

Protocol 2: Burning Rate Determination (For ADHT
Propellants)
Purpose: To quantify the deflagration characteristics of ADHT-based heterogeneous cast

propellants .

Strand Preparation: Cast the ADHT propellant formulation into cylindrical strands (5 mm

diameter, 50 mm length). Ensure void-free casting using vacuum degassing. Causality:

Internal voids act as localized pressure traps that can accelerate the flame front, transitioning

a controlled burn into an unintended detonation.

Inhibition: Coat the lateral sides of the strand with a non-combustible polymer resin.

Causality: This forces a linear, "cigarette-like" burn from one end to the other, allowing for

accurate 1-dimensional velocity measurement.

Measurement: Place the strand in a Crawford bomb (strand burner) pressurized with inert

gas. Ignite the top surface and use embedded break-wires to measure the time taken for the

flame front to travel a known distance.

Validation: Conduct the test at multiple pressures (e.g., 1 to 10 MPa) to calculate the

pressure exponent (Vieille's law). The system is self-validating if the burning rate vs.

pressure curve remains highly reproducible across three independent synthesis batches.

Experimental Workflow Visualization
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The following diagram illustrates the logical progression of synthesizing and validating

energetic materials, emphasizing the critical safety and analytical checkpoints.
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Experimental workflow for validating energetic properties and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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